4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple stepsCommon reagents used in these reactions include dimethylformamide (DMF), trifluoroacetic acid (TFA), and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of tetrazole derivatives .
Scientific Research Applications
4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The sulfonyl group may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzaldehyde: Shares the tetrazole moiety but lacks the quinoxaline core.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonyl group but differs in the core structure.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Features multiple tetrazole groups but a different core structure
Uniqueness
The uniqueness of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one lies in its combination of a quinoxaline core, a sulfonyl group, and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N6O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C17H16N6O3S/c1-11-7-13(22-10-18-20-21-22)8-12(2)17(11)27(25,26)23-9-16(24)19-14-5-3-4-6-15(14)23/h3-8,10H,9H2,1-2H3,(H,19,24) |
InChI Key |
PZGGWQWDAWWODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)N4C=NN=N4 |
Origin of Product |
United States |
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